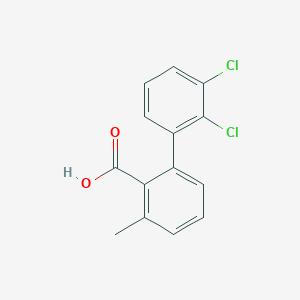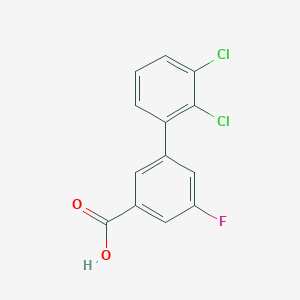
2-(2,3-Dichlorophenyl)-6-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dichlorophenyl)-6-fluorobenzoic acid, commonly referred to as 2,3-DCPFBA, is an organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a phenyl-substituted benzoic acid that is found in various forms, including a 95% pure crystalline powder. This compound has been used in various applications, such as synthesis of organic compounds, as a catalyst in chemical reactions, and as a reagent in biochemical research. In
科学的研究の応用
2,3-DCPFBA has been used in various scientific research applications, such as synthesis of organic compounds, as a catalyst in chemical reactions, and as a reagent in biochemical research. It has been used as a reagent in the synthesis of various organic compounds, such as amides, esters, and amines. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, 2,3-DCPFBA can be used as a catalyst in the synthesis of various organic compounds, such as amides and esters. In addition, it has been used as a reagent in biochemical research for the detection and quantification of various compounds, such as proteins and enzymes.
作用機序
2,3-DCPFBA acts as a catalyst in chemical reactions, which means it speeds up the rate of reaction without being consumed in the process. It does this by lowering the activation energy of the reaction, which makes it easier for the reactants to form products. It also acts as a nucleophile, meaning it can react with electrophiles (electron-deficient molecules) to form new molecules. Additionally, it can act as a proton donor, meaning it can donate protons to molecules that are electron-rich.
Biochemical and Physiological Effects
2,3-DCPFBA has been studied for its biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 can lead to anti-inflammatory effects, as well as analgesic and antipyretic effects. Additionally, 2,3-DCPFBA has been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
実験室実験の利点と制限
2,3-DCPFBA has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, which makes it a cost-effective choice for scientific research. Additionally, it is relatively stable, making it a reliable choice for long-term experiments. However, it can react with other compounds, and it can be toxic if not handled properly. Therefore, it is important to use proper safety measures when handling this compound.
将来の方向性
There are several potential future directions for the use of 2,3-DCPFBA. It could be used in the synthesis of new organic compounds, such as pharmaceuticals, dyes, and other organic compounds. Additionally, it could be used in the development of new catalysts for chemical reactions, as well as in the development of new biochemical reagents. It could also be used in the development of new drugs that target specific enzymes or pathways, such as COX-2 inhibitors. Finally, it could be used in the development of new antioxidants to protect cells from damage caused by free radicals.
合成法
2,3-DCPFBA is synthesized through a process known as Friedel-Crafts alkylation. This involves a reaction between an aromatic compound and an alkyl halide in the presence of an acid catalyst. The reaction produces a new aromatic compound with an alkyl group attached to the ring. In the case of 2,3-DCPFBA, the aromatic compound used is 2,3-dichlorobenzene and the alkyl halide used is 1-fluoro-2-bromobutane. The acid catalyst used is typically sulfuric acid or p-toluenesulfonic acid. This reaction takes place at a temperature of between 80-120°C.
特性
IUPAC Name |
2-(2,3-dichlorophenyl)-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-5-1-4-8(12(9)15)7-3-2-6-10(16)11(7)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLJDRQLAFZEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691187 |
Source


|
| Record name | 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-91-4 |
Source


|
| Record name | 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














